molecular formula C18H17Cl2NO3 B4794638 butyl 4-[(2,4-dichlorobenzoyl)amino]benzoate

butyl 4-[(2,4-dichlorobenzoyl)amino]benzoate

Cat. No. B4794638
M. Wt: 366.2 g/mol
InChI Key: RXORUZHRQNOPPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl 4-[(2,4-dichlorobenzoyl)amino]benzoate, also known as DCB-L, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the benzoylphenylurea family, which has been shown to exhibit insecticidal properties. However, the focus of

Mechanism of Action

The exact mechanism of action of butyl 4-[(2,4-dichlorobenzoyl)amino]benzoate is not fully understood. However, it is believed to bind to the colchicine binding site on microtubules, which leads to their depolymerization.
Biochemical and Physiological Effects:
butyl 4-[(2,4-dichlorobenzoyl)amino]benzoate has been shown to have a number of biochemical and physiological effects. In addition to its ability to depolymerize microtubules, it has also been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been shown to have anti-inflammatory effects in animal models of inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using butyl 4-[(2,4-dichlorobenzoyl)amino]benzoate in lab experiments is its specificity for microtubules. This allows for the selective visualization and manipulation of these structures. However, one limitation of using butyl 4-[(2,4-dichlorobenzoyl)amino]benzoate is its potential toxicity. While it has been shown to be relatively safe at low concentrations, higher concentrations may lead to cell death.

Future Directions

There are a number of potential future directions for research on butyl 4-[(2,4-dichlorobenzoyl)amino]benzoate. One area of interest is its potential as a cancer therapy. butyl 4-[(2,4-dichlorobenzoyl)amino]benzoate has been shown to inhibit the growth of cancer cells in vitro, and further studies could explore its potential as a treatment for various types of cancer. Additionally, further research could explore the use of butyl 4-[(2,4-dichlorobenzoyl)amino]benzoate in the development of new imaging techniques for cellular structures.

Scientific Research Applications

Butyl 4-[(2,4-dichlorobenzoyl)amino]benzoate has been shown to have potential applications in a variety of scientific research fields. One area of research that has been explored is its use as a fluorescent probe for imaging cellular structures. butyl 4-[(2,4-dichlorobenzoyl)amino]benzoate has been shown to selectively bind to microtubules in cells, allowing for their visualization under a fluorescence microscope.

properties

IUPAC Name

butyl 4-[(2,4-dichlorobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO3/c1-2-3-10-24-18(23)12-4-7-14(8-5-12)21-17(22)15-9-6-13(19)11-16(15)20/h4-9,11H,2-3,10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXORUZHRQNOPPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyl 4-{[(2,4-dichlorophenyl)carbonyl]amino}benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.